1,2,3-Propanetriol, diacetate

Description

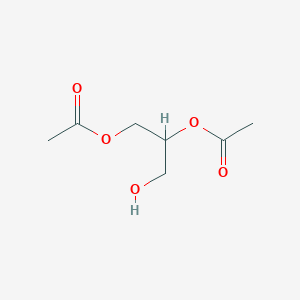

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2-acetyloxy-3-hydroxypropyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O5/c1-5(9)11-4-7(3-8)12-6(2)10/h7-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXDDRFCJKNROTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(CO)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O5 | |

| Record name | GLYCERYL DIACETATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70883105 | |

| Record name | 1,2-Diacetylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear, colourless, hygroscopic, somewhat oily liquid with a slight, fatty odour | |

| Record name | 1,2,3-Propanetriol, diacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | GLYCERYL DIACETATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Solubility |

Soluble in water. Miscible with ethanol | |

| Record name | GLYCERYL DIACETATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

102-62-5, 25395-31-7, 101364-64-1 | |

| Record name | 1,2-Diacetylglycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-diacylglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diacetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025395317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diacetin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2348 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3-Propanetriol, diacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Diacetylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCERYL 1,2-DIACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9W955270ZW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (±)-Glycerol 1,2-diacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031712 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies for 1,2,3 Propanetriol, Diacetate

Chemical Esterification Pathways

Chemical esterification remains a primary route for the production of 1,2,3-propanetriol, diacetate. This typically involves the reaction of glycerol (B35011) with an acetylating agent, most commonly acetic acid or acetic anhydride. smolecule.comatamanchemicals.com The process is often catalyzed to enhance reaction rates and improve selectivity towards the desired diacetate isomers.

Acetylation of Glycerol Using Acidic Reagents

The acetylation of glycerol with acetic acid is a sequential reaction that produces monoacetin (MAG), diacetin (B166006) (DAG), and triacetin (B1683017) (TAG). mdpi.commdpi.com The reaction mechanism in the presence of an acid catalyst involves the protonation of the carbonyl oxygen of acetic acid, making it more susceptible to nucleophilic attack by the hydroxyl groups of glycerol. researchgate.netanalis.com.my This esterification is a reversible process, and the product distribution is influenced by thermodynamic equilibrium. mdpi.com To shift the equilibrium towards the formation of more substituted esters like diacetin, an excess of acetic acid is often employed. mdpi.com

The reaction proceeds stepwise, with the initial esterification of one hydroxyl group of glycerol to form monoacetin. Subsequent esterification of a second hydroxyl group leads to the formation of diacetin. The final esterification yields triacetin. mdpi.com The relative rates of these consecutive reactions determine the final product composition.

Catalysis in Chemical Synthesis of Glycerol Diacetate

Catalysis is crucial in the synthesis of glycerol diacetate to achieve high conversion and selectivity in reasonable timeframes. Both homogeneous and heterogeneous acid catalysts are widely employed. atamanchemicals.comresearchgate.net

Homogeneous acid catalysts, such as sulfuric acid and p-toluenesulfonic acid, are effective in promoting the acetylation of glycerol. smolecule.comanalis.com.my These catalysts operate in the same phase as the reactants, leading to excellent contact and high reaction rates. For instance, sulfuric acid has been shown to effectively catalyze the reaction, with increased catalyst concentration leading to higher selectivity for triacetin. researchgate.net N-methyl-2-pyrrolidinium hydrogen sulphate has also been identified as a highly active and cost-effective ionic liquid catalyst, achieving over 99% glycerol conversion with high selectivity towards di- and triacetin. mdpi.com However, a significant drawback of homogeneous catalysts is the difficulty in separating them from the reaction mixture, which can lead to corrosion issues and environmental concerns. analis.com.my

Heterogeneous acid catalysts offer a more sustainable alternative to their homogeneous counterparts due to their ease of separation from the product mixture and potential for reusability. researchgate.netmdpi.com A wide array of solid acid catalysts have been investigated for glycerol acetylation, including:

Ion-exchange resins: Amberlyst-15 and Amberlyst-35 have demonstrated high activity. mdpi.com For example, under optimized conditions with Amberlyst 36, 100% glycerol conversion was achieved with selectivities of 43% for monoacetin, 44% for diacetin, and 13% for triacetin. researchgate.net A mixed catalyst system of Amberlyst-15 and Nafion511 has also been patented for the preparation of glycerol diacetate. google.com

Zeolites: Zeolites such as H-beta and HZSM-5 have been used, though their performance can be influenced by their structural properties. mdpi.comacs.org

Metal oxides and mixed oxides: Sulfated zirconia, sulfated CeO₂–ZrO₂, and antimony pentoxide have shown good catalytic activity. mdpi.comresearchgate.net Sulfated CeO₂–ZrO₂ mixed oxide catalysts have demonstrated high glycerol conversion (99.1%) with significant selectivity towards diacetin (57.28%) and triacetin (21.26%). mdpi.com Antimony pentoxide has been noted for its ability to selectively produce diacetin, which is attributed to its Brønsted acid sites. researchgate.net

Supported catalysts: Catalysts such as lanthanum cation-exchanged montmorillonite (B579905) (La³⁺-mont) have shown exceptional selectivity, with over 99% towards diacetin at 98% glycerol conversion. mdpi.comacs.org Sulfuric acid-modified Montmorillonite (K-10) has also been effective, with a 20% (w/w) H₂SO₄/K10 catalyst achieving 99% glycerol conversion and a 59% yield of diacetin. mdpi.com

The effectiveness of these heterogeneous catalysts is often linked to their acidity, surface area, and pore structure, which can influence the diffusion of reactants and products. mdpi.com

Optimization of Reaction Parameters for Glycerol Diacetate Yield and Selectivity

Maximizing the yield and selectivity of glycerol diacetate requires careful optimization of several reaction parameters. The key variables include temperature, the molar ratio of acetic acid to glycerol, and catalyst loading. mdpi.comrsc.orgmdpi.com

Temperature: Reaction temperature significantly impacts both glycerol conversion and product selectivity. mdpi.com Generally, higher temperatures increase the reaction rate. For instance, in one study, increasing the temperature from 90 °C to 100 °C dramatically increased the yield of triacetin. nih.gov However, the optimal temperature for diacetin selectivity can vary depending on the catalyst used. Response surface methodology (RSM) has been employed to determine that an optimal temperature of 108.8 °C can achieve 76.1% combined selectivity to di- and triacetin at complete glycerol conversion. acs.org

Molar Ratio of Acetic Acid to Glycerol: The molar ratio of the reactants is a critical factor. A higher acetic acid to glycerol molar ratio generally favors higher glycerol conversion and the formation of more acetylated products like diacetin and triacetin. mdpi.comacs.org Studies have shown that the effect of the molar ratio on glycerol conversion can be more significant than that of temperature. mdpi.com For example, using a 2 M SO₄²⁻/γ-Al₂O₃ catalyst, a 12:1 molar ratio of acetic acid to glycerol resulted in 100% glycerol conversion with 77.4% selectivity towards higher esters (di- and triacetin). acs.orgacs.org

Catalyst Loading: The amount of catalyst used also influences the reaction. Increasing the catalyst loading generally leads to higher glycerol conversion. mdpi.com However, beyond a certain point, the increase may become less significant. For instance, with an Amberlyst-35 catalyst, glycerol conversion reached almost 100% with just 0.25 g of the catalyst under specific conditions. mdpi.com

The interplay between these parameters is complex, and optimization often involves a multi-variable approach, such as using response surface methodology, to identify the conditions that provide the highest yield and selectivity for this compound. acs.org

Biocatalytic Synthesis Approaches

Biocatalytic methods, primarily using enzymes, present a green and highly selective alternative for the synthesis of this compound. nih.gov Lipases are the most commonly used enzymes for this purpose due to their ability to catalyze esterification and transesterification reactions under mild conditions. nih.govmdpi.com

The enzymatic synthesis can be achieved through the direct esterification of glycerol with an acid or through the hydrolysis or alcoholysis of triacetin. mdpi.comnih.gov Lipases, such as Candida antarctica lipase (B570770) B (CALB), are often immobilized to enhance their stability and facilitate reuse. nih.govresearchgate.net Immobilized CALB has been successfully used for the regioselective hydrolysis of triacetin to produce 1,2-diacetin with high yields. nih.govresearchgate.net The pH of the reaction medium is a critical parameter in enzymatic synthesis, with acidic pH values (around 5.5) favoring the formation of 1,2-diacetin and preventing acyl migration that could lead to the 1,3-isomer. researchgate.netgoogle.com

Another biocatalytic strategy involves metabolic engineering. Researchers have successfully engineered Escherichia coli to produce a mixture of mono-, di-, and triacetin from glycerol. rsc.org This was achieved by overexpressing enzymes like maltose (B56501) O-acetyltransferase (MAA) and chloramphenicol (B1208) O-acetyltransferase (CAT), which can acetylate glycerol using acetyl-CoA. rsc.org This approach offers a potential route for the sustainable and fermentative production of acetins.

The enzymatic approach offers high selectivity under mild reaction conditions, reducing the formation of by-products and simplifying purification processes. nih.gov

Table of Research Findings on the Synthesis of this compound

| Catalyst | Reaction Type | Key Parameters | Glycerol Conversion (%) | Diacetin Selectivity/Yield (%) | Reference |

|---|---|---|---|---|---|

| Amberlyst 36 | Esterification | 100 °C, Acetic Acid:Glycerol = 7:1 | 100 | 44 (Selectivity) | researchgate.net |

| 20% (w/w) H₂SO₄/K10 | Esterification | 120 °C, Acetic Acid:Glycerol = 12:1, 0.4 g catalyst | 99 | 59 (Yield) | mdpi.com |

| Sulfated CeO₂–ZrO₂ | Esterification | 100 °C, 3 h | 99.1 | 57.28 (Selectivity) | mdpi.com |

| La³⁺-montmorillonite | Esterification | 120 °C, Acetic Acid:Glycerol = 2:1 | 98 | >99 (Selectivity) | mdpi.comacs.org |

| Immobilized Candida antarctica lipase B (CALB) | Hydrolysis of Triacetin | pH 5.5 | - | High Yield of 1,2-diacetin | nih.govresearchgate.netgoogle.com |

| Antimony Pentoxide (Sb₂O₅) | Esterification | Optimized conditions | 96.8 | 54.2 (Selectivity) | researchgate.net |

| 2 M SO₄²⁻/γ-Al₂O₃ | Esterification | 95 °C, Acetic Acid:Glycerol = 12:1, 5 h | 100 | Part of 77.4% combined DAG+TAG selectivity | acs.orgacs.org |

Regioselective Hydrolysis of Triacetin by Lipases

The enzymatic hydrolysis of 1,2,3-propanetriol, triacetate (triacetin) using lipases presents a highly selective route to produce diacetin. Lipases, as biocatalysts, can differentiate between the primary (sn-1,3) and secondary (sn-2) positions of the glycerol backbone, enabling targeted hydrolysis. nih.govresearchgate.net This regioselectivity is crucial for producing specific diacetin isomers, particularly 1,2-diacetin, which is a valuable synthetic intermediate. nih.govresearchgate.net

The choice of lipase and the reaction conditions are critical factors that influence the reaction's outcome. Lipases such as those from Candida antarctica (CALB) and Rhizomucor miehei (RML) have been effectively used for this transformation. nih.gov The immobilization of these enzymes on supports like macroporous acrylic resins can significantly impact their activity and stability. nih.gov For instance, RML immobilized on octadecyl Sepabeads has been identified as an optimal preparation due to its high specific activity in triacetin hydrolysis. nih.gov

Reaction parameters such as pH and the presence of organic solvents play a pivotal role in controlling the product distribution. At a neutral pH of 7, acyl migration can occur, leading to a mixture of 1,2- and 1,3-diacetin isomers. nih.gov However, by conducting the hydrolysis at an acidic pH of 5.5, the formation of the 1,3-isomer is suppressed, yielding exclusively 1,2-diacetin. nih.gov Furthermore, the addition of a co-solvent like acetonitrile (B52724) can improve the solubility of triacetin and enhance the diacetin yield to over 95%. nih.govnih.gov

| Lipase Source | Immobilization/Form | Reaction Conditions | Key Finding | Diacetin Yield | Reference |

|---|---|---|---|---|---|

| Candida antarctica (CALB) | Immobilized on octyl agarose (B213101) (CALB-OC) | pH 5.5, 20% Acetonitrile | Highly regioselective hydrolysis to 1,2-diacetin. | >95% | nih.govnih.gov |

| Rhizomucor miehei (RML) | Immobilized on octadecyl Sepabeads | pH 5.5 | Proposed as optimal biocatalyst due to high specific activity. | >95% | nih.gov |

| Rhizomucor miehei (RML) | Covalently immobilized on glutaraldehyde (B144438) Sepabeads | - | Showed lower activity towards triacetin compared to adsorbed RML. | Not specified | nih.gov |

| Candida antarctica (CALB) | Immobilized (CALB-OC) | pH 7.0 | Acyl migration occurs, producing a mixture of 1,2- and 1,3-diacetin. | Not specified | nih.gov |

Enzymatic Acyl Exchange Reactions in Glycerol Diacetate Production

Enzymatic acyl exchange, or transesterification, is a versatile method for producing glycerol diacetate. This process involves the transfer of acyl groups from an acyl donor to glycerol, catalyzed by lipases. researchgate.netgoogle.com A key advantage of this method is the ability to use various acyl donors, including other esters like triacetin or ethyl acetate (B1210297), under mild reaction conditions. google.comresearchgate.net

In one application, immobilized lipase catalyzes the acyl exchange between epoxidized soybean oil and triacetin in a solvent-free system. google.com This reaction demonstrates the utility of enzymatic processes in creating functionalized diacetin derivatives with good economic and environmental profiles due to the simple process and mild conditions that minimize side reactions. google.com

The choice of reaction medium and substrates is critical. While glycerolysis—the reaction between a triglyceride and glycerol—is a common route to diacylglycerols, the immiscibility of glycerol with oils can be a challenge. researchgate.netnewswise.com Using alternative acyl donors can circumvent this issue. For instance, triacetin itself can serve as both the acetyl donor and the reaction solvent in the acetylation of other molecules, showcasing a green alternative to traditional organic solvents. researchgate.net Similarly, the transesterification of glycerol with ethyl acetate can be performed where ethyl acetate acts as both the reactant and an entrainer to remove the ethanol (B145695) byproduct, shifting the equilibrium towards higher diacetin yields. biofueljournal.com

Chemoenzymatic Strategies for Novel Glycerol Ester Synthesis

Chemoenzymatic synthesis combines the high selectivity of enzymes with the broad reaction scope of chemical synthesis to create novel and complex molecules that are difficult to access by either method alone. nih.govmdpi.comucl.ac.uk This strategy often begins with a biocatalytic step to create a specific, chirally pure intermediate, which is then further modified using chemical reactions. nih.gov

A notable example is the synthesis of a new dimeric glycerol ester. nih.gov The process starts with the highly regioselective hydrolysis of triacetin to 1,2-diacetin using immobilized lipase B from Candida antarctica (CALB-OC). nih.gov The resulting 1,2-diacetin is then subjected to a chemical oxidation step using pyridinium (B92312) chlorochromate (PCC). nih.gov This chemoenzymatic route highlights the power of combining the precision of CALB to generate the specific 1,2-diglyceride precursor with a subsequent chemical transformation to build a more complex molecular architecture. nih.gov

Other chemoenzymatic approaches have been developed for the regioselective loading of functional groups onto polyhydroxy compounds like glycerol and its oligomers. mdpi.comnih.gov For example, a temperature-dependent methodology allows for the controlled loading of amino acids onto glycerol, using an activated acyl donor in the first step. nih.gov These strategies leverage the ability of enzymes like Novozym 435 to distinguish between primary and secondary hydroxyl groups, enabling selective acylation, which is then followed by chemical modifications such as etherification or azidation to produce novel derivatives. mdpi.com

Sustainable Production Strategies for Glycerol Diacetate

The production of diacetin is increasingly shifting towards sustainable practices, driven by the need to utilize renewable feedstocks and develop environmentally benign processes. Key strategies include the valorization of industrial byproducts and the application of metabolic engineering to create bio-based production routes.

Valorization of Glycerol By-products from Biodiesel Synthesis

The rapid growth of the biodiesel industry has resulted in a significant surplus of crude glycerol, a primary byproduct of the transesterification of triglycerides. nih.gov This has created a strong economic and environmental incentive to convert this low-cost glycerol into value-added chemicals, a concept known as valorization. nih.govmdpi.com The synthesis of glycerol acetates, including diacetin, is a prominent pathway for glycerol valorization. acs.orgtandfonline.com

One of the most studied methods is the esterification of glycerol with acetic acid. acs.org This reaction is typically performed using solid acid catalysts, such as the ion-exchange resin Amberlyst 36, which offer advantages in terms of separation and reusability over homogeneous catalysts. acs.orgtandfonline.com Reaction conditions, including temperature and the molar ratio of acetic acid to glycerol, are optimized to maximize glycerol conversion and selectivity towards diacetin and triacetin. acs.org For example, with Amberlyst 36, 100% glycerol conversion can be achieved, with selectivities for diacetin and triacetin reaching 44% and 13%, respectively, under optimized conditions. acs.org

Another approach is the transesterification of glycerol with ethyl acetate, which can yield a total selectivity of up to 97% for diacetin and triacetin when combined with azeotropic reactive distillation to remove the ethanol byproduct. biofueljournal.com Importantly, studies have shown that pretreated crude glycerol from biodiesel production can be used effectively in these processes, yielding diacetin and triacetin values similar to those obtained with pure glycerol, thereby providing a direct route from a waste stream to a valuable product. tandfonline.com This integration supports the development of a "Zero Waste Biorefinery" where byproducts are fully utilized. rsc.org

| Catalyst | Reactants | Glycerol Conversion (%) | Diacetin Selectivity (%) | Triacetin Selectivity (%) | Reference |

|---|---|---|---|---|---|

| Amberlyst 36 | Glycerol, Acetic Acid | 100 | 44 | 13 | acs.org |

| p-Toluene sulfonic acid | Glycerol, Ethyl Acetate (Azeotropic Distillation) | 100 | 48 | 49 | biofueljournal.com |

| Sulfuric acid | Glycerol, Ethyl Acetate (Azeotropic Distillation) | 100 | 48 | 49 | biofueljournal.com |

| Amberlyst 36 | Glycerol, Ethyl Acetate (Azeotropic Distillation) | 100 | 48 | 49 | biofueljournal.com |

Metabolic Engineering for Bio-based Production of Glycerol Acetates

Metabolic engineering offers a promising frontier for the sustainable production of chemicals by programming microorganisms to convert renewable feedstocks like glycerol into target molecules. nih.gov Recently, researchers have successfully engineered Escherichia coli for the bio-based production of mono-, di-, and triacetin directly from glycerol. rsc.org This approach avoids the use of chemical catalysts and potentially harsh reaction conditions associated with traditional synthesis.

The core of this strategy was the creation of a novel biosynthetic pathway. rsc.org Scientists discovered that the native E. coli enzyme, maltose O-acetyltransferase (MAA), could be repurposed to acetylate glycerol. rsc.org Overexpression of the gene for MAA enabled the conversion of glycerol first to monoacetin and subsequently to diacetin, using the cell's natural supply of the acetyl group donor, acetyl-CoA. rsc.org

To achieve the production of the fully acetylated product, triacetin, the pathway was extended. A second enzyme, chloramphenicol O-acetyltransferase (CAT) from Staphylococcus aureus, was introduced into the engineered E. coli strain. rsc.org This enzyme catalyzed the final acetylation step, converting diacetin into triacetin. rsc.org Through further optimization, including enhancing the supply of the acetyl-CoA precursor, the engineered strain was able to produce a mixture of acetins. This work demonstrates the feasibility of producing glycerol acetates through a biological route and shows that crude glycerol from biodiesel can serve as an effective feedstock for this fermentation process. rsc.org

| Microorganism | Key Genetic Modification | Substrate | Products | Titer (g/L) | Reference |

|---|---|---|---|---|---|

| Escherichia coli | Overexpression of maltose O-acetyltransferase (MAA) | Glycerol | Monoacetin, Diacetin | 1.8 (total) | rsc.org |

| Escherichia coli | Overexpression of MAA and chloramphenicol O-acetyltransferase (CAT) | Glycerol | Monoacetin, Diacetin, Triacetin | 2.1 (total) | rsc.org |

Process Intensification in this compound Synthesis

Process intensification refers to the development of innovative equipment and techniques that lead to substantially smaller, cleaner, safer, and more energy-efficient processes. ntnu.nodtu.dk For the synthesis of this compound, these strategies aim to overcome limitations of traditional batch reactors, such as slow reaction rates and equilibrium constraints.

A key technology in process intensification is the use of continuous flow reactors, which offer superior heat and mass transfer compared to batch systems. acs.org For liquid-liquid reactions like the esterification of glycerol, enhancing mass transfer between the immiscible phases is critical. researchgate.net Centrifugal contactors, which use high rotational speeds to mix reactants and then separate the products by density, can dramatically reduce reaction and separation times from hours to minutes. ntnu.no This technology has been successfully applied to the related process of biodiesel production and holds potential for the continuous synthesis of acetins. ntnu.noresearchgate.net

Another powerful strategy is reactive distillation. dtu.dk This technique combines chemical reaction and product separation into a single unit. In the context of diacetin synthesis via esterification, the water produced as a byproduct can be continuously removed from the reaction zone. This removal shifts the reaction equilibrium towards the products, allowing for higher conversion and yield of diacetin and triacetin. biofueljournal.com The integration of reaction and separation not only improves efficiency but also reduces capital and energy costs, representing a significant advancement over conventional multi-step processes. dtu.dk Flow reactors, such as Taylor Vortex reactors, further enhance mixing and mass transfer, enabling significant acceleration of reactions and increases in productivity for the synthesis of bio-derived chemicals. acs.org

Application of Reactive Distillation Techniques

Reactive distillation (RD) represents a significant advancement in the synthesis of this compound (commonly known as diacetin). This process integrates chemical reaction and distillation in a single unit, offering several advantages over conventional batch reactor systems for the esterification of glycerol with acetic acid. The primary benefit of RD is its ability to overcome equilibrium limitations by continuously removing byproducts, primarily water, from the reaction zone, which shifts the reaction equilibrium towards the formation of higher esters like diacetin and triacetin. iscre28.orgijcea.orgengj.org

The synthesis of diacetin is part of a series of consecutive and reversible reactions where glycerol first reacts with acetic acid to form monoacetin, which then reacts further to produce diacetin, and finally triacetin. iscre28.org The reaction sequence is as follows:

Glycerol + Acetic Acid ↔ Monoacetin + Water iscre28.org

Monoacetin + Acetic Acid ↔ Diacetin + Water iscre28.org

Diacetin + Acetic Acid ↔ Triacetin + Water iscre28.org

By removing water from the top of the distillation column, the reverse reactions are suppressed, leading to higher conversion of glycerol and improved selectivity towards the desired di- and tri-substituted esters. ijcea.orgengj.org

Research Findings and Process Parameters

Numerous studies have explored the optimization of reactive distillation for glycerol acetylation. Key parameters influencing the product distribution and yield include the molar ratio of acetic acid to glycerol (AA:G), catalyst type and loading, feed locations in the column, reflux ratio, and the use of entrainers. iscre28.orgacs.org

Simulations using software such as Aspen Plus have been instrumental in designing and analyzing the RD process. iscre28.orgijcea.org These models, like the RADFRAC model with the NRTL property method, help predict the behavior of the non-ideal reaction mixture and optimize operating conditions. iscre28.org For the selective production of diacetin, a specific set of conditions is required. For instance, simulations suggest that for selective diacetin production, an AA:G ratio of 4:1 is suitable, with glycerol fed to the top of the column and acetic acid to the bottom. iscre28.org In contrast, producing monoacetin requires a 1:1 ratio, while triacetin production is favored at a 5:1 ratio. iscre28.org

The use of solid acid catalysts, such as the ion-exchange resin Amberlyst-15, is common in these processes. acs.orgntnu.no These catalysts are preferred as they are easily separated from the product mixture. However, catalysts like Amberlyst-15 have thermal limitations, with deactivation temperatures around 120°C, which necessitates operating the reactive zones of the column under vacuum to maintain lower temperatures. ntnu.no

Entrainers can be introduced to facilitate the removal of water. acs.org An entrainer forms a low-boiling azeotrope with water, enhancing its removal from the top of the column. Hexane and ethylene (B1197577) dichloride are examples of entrainers used in this process. ijcea.orgacs.orgijcea.org The addition of an entrainer can significantly improve the selectivity towards higher acetins. acs.org

Experimental studies have validated the effectiveness of reactive distillation. A comparative study demonstrated that a continuous reactive distillation process achieved a glycerol conversion of 98.51%, which was higher than the 96.30% conversion obtained in a batch reactor. engj.org Another study using azeotropic reactive distillation for the transesterification of glycerol with ethyl acetate (which also produces acetins) showed that the total selectivity to diacetin and triacetin could be increased from 55% in a standard reflux setup to 97% by continuously removing the ethanol byproduct. biofueljournal.combiofueljournal.com

Below are data tables summarizing findings from various research studies on the synthesis of acetins via reactive distillation.

Table 1: Influence of Acetic Acid to Glycerol Ratio on Product Selectivity

| Acetic Acid to Glycerol Ratio (AA:G) | Predominant Product | Feed Configuration (Glycerol/Acetic Acid) | Reference |

| 1:1 | Monoacetin | Top/Top | iscre28.org |

| 4:1 | Diacetin | Top/Bottom | iscre28.org |

| 5:1 | Triacetin | Top/Top | iscre28.org |

Table 2: Experimental Results for Glycerol Esterification in Different Reactor Systems

| Process Type | Catalyst | Glycerol Conversion (%) | Diacetin Selectivity (%) | Triacetin Selectivity (%) | Reference |

| Batch Reactor | Sulfuric Acid | 96.30 | - | - | engj.org |

| Continuous Reactive Distillation | Sulfuric Acid | 98.51 | Increased vs. Batch | Increased vs. Batch | engj.orgresearchgate.net |

| Azeotropic Reactive Distillation* | Amberlyst 36 | 100 | 48 | 49 | biofueljournal.combiofueljournal.com |

| Semibatch Reactive Distillation with Entrainer** | Amberlyst-15 | High | - | ~100 | acs.org |

Note: This study used transesterification with ethyl acetate, not esterification with acetic acid. The principle of removing a byproduct via azeotropic distillation is analogous. biofueljournal.combiofueljournal.com **Note: This study focused on maximizing triacetin selectivity.* acs.org

These findings collectively underscore the efficacy of reactive distillation as an advanced methodology for producing this compound, allowing for high conversion rates and tunable selectivity through careful control of process parameters. engj.orgresearchgate.net

Analytical Methodologies and Spectroscopic Characterization of 1,2,3 Propanetriol, Diacetate

Spectroscopic Techniques for Structural and Isomeric Analysis

Spectroscopic methods are indispensable for the detailed structural and isomeric analysis of 1,2,3-propanetriol, diacetate, providing insights into its molecular framework and the relative proportions of its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Mixture Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for differentiating between the 1,2- and 1,3-isomers of glycerol (B35011) diacetate and for quantifying their respective amounts in a mixture. Both ¹H and ¹³C NMR provide distinct signals for the different chemical environments of the protons and carbon atoms in each isomer.

In ¹H NMR spectroscopy, the protons on the glycerol backbone exhibit characteristic chemical shifts and coupling patterns that allow for unambiguous assignment. For instance, high-resolution ¹H-NMR can distinguish the signals of the methylene (B1212753) (CH₂) and methine (CH) protons, which are influenced by the position of the acetate (B1210297) groups. mdpi.com The integration of these signals allows for the quantification of each isomer in a mixture. csic.es Advanced NMR techniques, such as two-dimensional NMR (e.g., COSY, HSQC), can further confirm the structural assignments by revealing the connectivity between protons and carbons.

¹³C NMR spectroscopy is also highly effective for isomer differentiation. The chemical shifts of the carbonyl carbons and the carbons of the glycerol backbone are sensitive to the substitution pattern. For example, the carbon signals in glycerol at approximately 62.58 ppm and 72.11 ppm are indicative of the primary and secondary alcohol groups, respectively, which change upon acetylation. researchgate.net

A study on the rotational isomerism of the glycerol backbone using ¹H-NMR Karplus analysis highlighted the conformational flexibility of the molecule in different solvents, which can influence the observed NMR parameters. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for Glycerol Diacetate Isomers

| Isomer | Nucleus | Predicted Chemical Shift (ppm) |

|---|---|---|

| 1,2-Glycerol Diacetate | ¹H | Varies |

| ¹³C | Varies | |

| 1,3-Glycerol Diacetate | ¹H | Varies |

| ¹³C | Varies |

Predicted data is based on computational models and may vary from experimental values. hmdb.ca

Vibrational Spectroscopy (IR) and Mass Spectrometry (MS) for Molecular Fingerprinting

Infrared (IR) spectroscopy and Mass Spectrometry (MS) are key techniques for obtaining a molecular fingerprint of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of glycerol diacetate exhibits characteristic absorption bands corresponding to the ester carbonyl group (C=O stretch) and the C-O stretching vibrations. The presence of a hydroxyl (-OH) group in the mono- and di-substituted glycerols can also be identified by a broad absorption band in the high-frequency region of the spectrum. The National Institute of Standards and Technology (NIST) provides reference IR spectra for glycerol 1,2-diacetate. nist.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, which aids in its identification. In the electron ionization (EI) mass spectrum of glycerol 1,2-diacetate, characteristic fragment ions are observed. nist.gov For example, a prominent peak is often seen at m/z 103, along with other fragments that correspond to the loss of acetyl or other functional groups. nih.gov The fragmentation pattern can help to distinguish between isomers, although this can sometimes be challenging. Mass spectrometry is often coupled with a chromatographic separation technique, such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), for enhanced analytical power. hmdb.caresearchgate.net

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the components of a mixture containing this compound and for assessing its purity.

Gas Chromatography (GC) for Volatile Component Analysis

Gas Chromatography (GC) is a widely used method for the analysis of volatile compounds like glycerol diacetate and its related esters (monoacetin and triacetin). atamanchemicals.comatamanchemicals.com The separation is typically performed on a capillary column, and a Flame Ionization Detector (FID) is commonly used for quantification. biofueljournal.com The retention times of the different components allow for their identification when compared to known standards. biofueljournal.comresearchgate.net

Several studies have detailed the GC conditions for analyzing glycerol acetylation products. For instance, a silphenylene polysiloxane capillary column with a specific temperature program can effectively separate mono-, di-, and triacetins. biofueljournal.com The injector and detector temperatures are typically maintained at a constant high temperature, such as 250°C. biofueljournal.com In some cases, derivatization of the analytes, such as converting them to their acetate derivatives, is performed to improve their volatility and chromatographic behavior. mdpi.com The accuracy of GC analysis relies on proper calibration with standards of known concentration. biofueljournal.comacs.org

Table 2: Example GC Parameters for Glycerol Ester Analysis

| Parameter | Value | Reference |

|---|---|---|

| Column | Silphenylene polysiloxane capillary (30 m, 250 µm, 0.25 µm) | biofueljournal.com |

| Injector Temperature | 250°C | biofueljournal.com |

| Detector Temperature (FID) | 250°C | biofueljournal.com |

| Oven Temperature Program | Initial 120°C, ramp to 150°C at 6°C/min, hold for 1 min | biofueljournal.com |

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Component Separation

High-Performance Liquid Chromatography (HPLC) is another crucial technique for the analysis of glycerol diacetate, particularly for separating non-volatile components or when analyzing complex matrices. atamanchemicals.comatamanchemicals.com Various HPLC methods have been developed for the separation of glycerol and its acetylated derivatives.

Normal-phase HPLC using a silica (B1680970) column with a mobile phase consisting of a mixture of solvents like hexane, isopropanol, and ethyl acetate can be employed for the separation of glycerol stearates. koreascience.kr For the analysis of 1,3-diacetin (2-Hydroxypropane-1,3-diyl diacetate), a reverse-phase HPLC method using a Newcrom R1 column with a mobile phase of acetonitrile (B52724), water, and phosphoric acid has been described. sielc.com

The choice of detector is critical in HPLC. Since glycerol and its esters may lack a strong UV chromophore, detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are often used. koreascience.krthermofisher.com These detectors are mass-based and provide a more universal response for non-volatile analytes. An HPLC method with CAD has been developed for the direct determination of total glycerols in biodiesel, which can include diacetin (B166006). thermofisher.com HPLC can also be used to monitor the products of glycerol oxidation. researchgate.net

Methodological Developments in Catalyst Characterization for Glycerol Diacetate Production

The production of glycerol diacetate often involves the use of catalysts to facilitate the esterification of glycerol with an acetylating agent. The characterization of these catalysts is vital for understanding their activity, selectivity, and stability.

Various analytical techniques are employed to characterize the catalysts used in glycerol diacetate synthesis. These include:

X-ray Diffraction (XRD): To determine the crystalline structure and phase composition of the catalyst. biofueljournal.comresearchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups on the catalyst surface and to study the interaction between the catalyst and reactants. biofueljournal.com

Scanning Electron Microscopy (SEM): To examine the morphology and surface features of the catalyst. biofueljournal.comresearchgate.net

Brunauer-Emmett-Teller (BET) Surface Area Analysis: To measure the specific surface area, pore volume, and pore size distribution of the catalyst, which are crucial for its catalytic performance. biofueljournal.comresearchgate.net

Temperature-Programmed Desorption (TPD): To determine the acidity or basicity of the catalyst, which is often a key factor in its catalytic activity. srce.hr

For example, in the synthesis of glycerol diacetate using a sulphated cerium-zirconium metal oxide catalyst, techniques like XRD, SEM, BET, and FTIR were used to characterize the catalyst's properties. biofueljournal.com Similarly, the characterization of alumina-based catalysts for glycerol acetylation involved determining the catalyst's acidity and investigating its stability and reusability. srce.hr

X-ray Based Analytical Techniques (XRF, XRD)

X-ray techniques are powerful tools for probing the elemental composition and crystal structure of materials. However, their application to a liquid organic compound like this compound, is nuanced.

X-ray Fluorescence (XRF)

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. researchgate.net The principle involves irradiating a sample with high-energy X-rays, which causes the ejection of inner-shell electrons from atoms in the sample. Electrons from higher energy shells then fill the vacancies, emitting secondary X-rays (fluorescence) with energies characteristic of each element. researchgate.net

For an organic compound such as this compound (C₇H₁₂O₅), XRF is generally not a suitable method for identification or detailed characterization. cleancontrolling.com This is because XRF is an elemental analysis technique and cannot provide information about the molecular structure or the chemical bonds within the compound. cleancontrolling.commdpi.com It detects the presence and relative abundance of elements, but not how they are arranged to form a specific molecule.

Furthermore, standard XRF instruments are most effective for detecting heavier elements (typically sodium and above on the periodic table). researchgate.net The primary constituent elements of this compound—carbon, hydrogen, and oxygen—are very light elements. Their characteristic X-ray emissions are of very low energy and are easily absorbed by the air, the sample itself, and the detector window, making their detection by conventional XRF instruments inefficient and often impossible. cleancontrolling.com While specialized equipment can detect these light elements, XRF would still not be able to distinguish this compound from any other organic molecule with the same elemental ratio.

In practice, XRF might be used to detect inorganic, metallic impurities within a sample of this compound. spectroscopyeurope.comlibretexts.org For instance, if the compound were used in a process involving metal catalysts, XRF could quantify trace amounts of these metals in the final liquid product. spectroscopyeurope.com

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. drawellanalytical.com Crystalline solids consist of atoms arranged in a regular, repeating three-dimensional lattice. When a beam of X-rays is directed at a crystalline sample, the rays are diffracted by the planes of atoms in the lattice. researchgate.net According to Bragg's Law, constructive interference occurs at specific angles, producing a unique diffraction pattern of sharp peaks. aps.org This pattern serves as a "fingerprint" of the crystalline solid's structure. nih.gov

This compound is a liquid at ambient conditions and therefore lacks the long-range, ordered crystalline structure necessary to produce a distinct XRD pattern with sharp peaks. nih.govarxiv.org Liquids exhibit only short-range order, meaning there is some correlation in the positions of adjacent molecules, but this order does not persist over long distances. ias.ac.in Consequently, the X-ray scattering pattern from a liquid consists of one or more broad, diffuse humps rather than sharp Bragg peaks. ias.ac.inresearchgate.net

While specialized X-ray scattering techniques can be applied to liquids to obtain information about average intermolecular distances and packing, this does not yield the precise structural determination that XRD provides for crystalline solids. wikipedia.orglibretexts.org Therefore, XRD is not a standard method for the specific identification or detailed structural characterization of a pure liquid compound like this compound. arxiv.org The technique would be applicable if the compound were to be solidified into a crystalline form at low temperatures, in which case the resulting crystal structure could be analyzed. horiba.com

Research Applications of 1,2,3 Propanetriol, Diacetate in Advanced Systems

Utilization as a Synthetic Building Block and Intermediate

1,2,3-Propanetriol, diacetate, also known as diacetin (B166006) or glycerol (B35011) diacetate, is a versatile chemical compound that serves as a crucial intermediate in various chemical syntheses. Its unique molecular structure, featuring both hydroxyl and ester functional groups, allows for a range of chemical modifications, making it a valuable starting material for the creation of more complex molecules.

Precursor in Biofuel Additive Development Research

A significant area of research for this compound is in the development of advanced biofuel additives. As a derivative of glycerol, a major byproduct of biodiesel production, its utilization enhances the economic viability of the biofuel industry.

Research has shown that glycerol diacetate itself can function as an effective oxygenated fuel additive. Its oxygen content promotes more complete combustion, which can lead to a reduction in particulate matter emissions. Furthermore, the incorporation of diacetin-based additives has been found to increase the cetane number of biodiesel formulations. An increased cetane number is desirable as it relates to a shorter ignition delay time, resulting in smoother engine operation. Studies indicate that even at concentrations between 5% and 15%, these additives can raise the cetane number by 3 to 5 points. smolecule.com

Table 1: Effect of Diacetin Additive on Biodiesel Cetane Number

| Concentration of Diacetin in Biodiesel | Cetane Number Increase |

|---|---|

| 5% | 3 points |

| 10% | 4 points |

| 15% | 5 points |

This table illustrates the typical increase in cetane number with the addition of diacetin to biodiesel formulations, based on research findings. smolecule.com

Component in Biodegradable Polymer and Biocomposite Formulations

This compound is increasingly being investigated and utilized as a component in the formulation of biodegradable polymers and biocomposites. Its primary role in this context is as a plasticizer, enhancing the flexibility and processability of these materials. smolecule.com The biocompatible and biodegradable nature of glycerol diacetate makes it an environmentally friendly alternative to traditional petroleum-based plasticizers. smolecule.com

In polylactic acid (PLA) composites, for instance, the addition of this compound has been shown to improve ductility and crystallinity. smolecule.com These improvements are crucial for applications such as sustainable food packaging, where both material flexibility and barrier properties are important. Research has demonstrated that incorporating this compound can also reduce the water vapor permeability of PLA/microcrystalline cellulose (B213188) composites, a key property for maintaining the freshness of packaged goods. smolecule.com

Furthermore, in cellulose acetate (B1210297) applications, glycerol diacetate has shown superior plasticization efficiency compared to conventional phthalate plasticizers. smolecule.com The incorporation of diacetin allows for the successful melt processing of cellulose acetate, yielding materials with mechanical properties suitable for rigid packaging applications. smolecule.com

Table 2: Properties of PLA Composites with this compound

| Property | PLA without Additive | PLA with this compound |

|---|---|---|

| Ductility | Low | Improved |

| Crystallinity | Lower | Higher |

| Water Vapor Permeability | Higher | Reduced |

This table summarizes the general effects of adding this compound on the properties of Polylactic Acid (PLA) composites. smolecule.com

Substrate for the Synthesis of Novel Glycerol Derivatives

The reactive nature of this compound makes it a valuable substrate for the synthesis of novel glycerol derivatives with a wide range of potential applications. Its functional groups can be chemically transformed to create new molecules for use in pharmaceuticals, materials science, and agriculture. smolecule.com

One area of research involves the use of 1,2,3-diacetin as a starting material for the chemoenzymatic synthesis of new compounds. For example, it can be oxidized to produce glyceraldehyde diacetate, which can then be used to synthesize more complex molecules like dimeric glycerol esters. nih.gov This highlights its role as a building block for creating value-added chemicals from glycerol. nih.gov

Another synthetic application is in the preparation of 1,2,3-triazole derivatives. nih.govnih.gov In these syntheses, glycerol is first converted to intermediates, and its derivatives are then used in click chemistry reactions to produce novel triazoles. nih.govnih.gov These new compounds have been evaluated for various biological activities, demonstrating the potential of glycerol-derived substrates in medicinal chemistry. nih.govnih.gov

Investigations into Solvent Properties and Green Chemical Processes

The principles of green chemistry encourage the use of environmentally benign solvents, and this compound, along with other glycerol derivatives, is being explored for this purpose. Its renewable origin, low toxicity, and biodegradability make it an attractive alternative to conventional volatile organic solvents. cdnsciencepub.comresearchtrends.netresearchgate.nettandfonline.commrforum.comrsc.org

Evaluation as a Sustainable Reaction Medium in Organic Transformations

Glycerol and its derivatives, including diacetin, have been successfully employed as green solvents in a variety of organic reactions. cdnsciencepub.comresearchtrends.netmrforum.com These solvents are non-volatile, non-hazardous, and recyclable, which aligns with the goals of sustainable chemistry. tandfonline.com

Mixtures of glycerol and glycerol triacetate have been used to create green reaction media with tunable polarity. cdnsciencepub.com By adjusting the ratio of these components, the solubility of organic compounds can be optimized, thereby improving reaction performance. cdnsciencepub.com This approach has been successfully applied to reactions such as nucleophilic substitutions and palladium-catalyzed cross-coupling reactions. cdnsciencepub.com The use of glycerol-based solvents can also facilitate easy product separation and catalyst recycling. researchtrends.net

Influence of Glycerol Diacetate as a Solvent on Reaction Kinetics and Product Isolation

The choice of solvent significantly impacts reaction kinetics and the ease of product isolation. Research into glycerol-based solvents has shown that their physical and chemical properties can be leveraged to control reaction outcomes.

The high viscosity of glycerol-based solvents can sometimes influence reaction rates, but their ability to dissolve a wide range of reactants, including both organic molecules and inorganic salts, is a significant advantage. researchgate.net In the context of esterification reactions to produce acetins, the reaction kinetics are influenced by parameters such as temperature, reactant molar ratios, and catalyst loading. biofueljournal.comresearchgate.netnih.gov Studies have shown that the formation of diacetin and triacetin (B1683017) is a consecutive reaction, and understanding the kinetics is crucial for optimizing the yield of the desired product. biofueljournal.com

Product isolation from glycerol-based solvents is often simplified due to their immiscibility with many common organic extraction solvents like ethers and hydrocarbons. researchgate.net This allows for straightforward liquid-liquid extraction of the product, leaving the catalyst and the green solvent behind for potential reuse. The effectiveness of this separation is dependent on the polarity of the solvent and the solubility of the product. tandfonline.com

Pharmaceutical Formulation Research

This compound, commonly known as diacetin, serves as a vital excipient in pharmaceutical research, particularly in the development of advanced drug delivery systems designed for controlled and effective release. atamankimya.comatamankimya.comatamanchemicals.com Its properties as a solvent and plasticizer make it a versatile component in various formulations. atamanchemicals.comsmolecule.com

In the field of controlled-release drug delivery, this compound has been investigated for its role in sophisticated systems like the Push-Pull Osmotic Pump (PPOP). atamankimya.comatamankimya.com PPOPs are designed to release drugs at a constant, zero-order rate, which is independent of the gastrointestinal tract's pH or hydrodynamics. researchgate.netnih.gov This technology is particularly advantageous for delivering both poorly and highly water-soluble drugs over an extended period. researchgate.netnih.gov

A PPOP typically consists of a bilayer or multilayer core tablet coated with a semipermeable membrane. nih.govpharmalesson.comcolorcon.com One layer contains the active drug along with an osmotic agent and a polymer capable of forming a suspension, while the other layer, the "push" layer, contains osmotic and expanding agents. nih.govpharmalesson.com When the tablet is in an aqueous environment, water enters through the semipermeable membrane, causing the push layer to swell and exert pressure on the drug layer, forcing the drug out through a precisely drilled orifice. pharmalesson.comnih.gov

Research has shown the use of this compound in the formulation of PPOPs. For instance, it has been utilized in the design and evaluation of a gliclazide push-pull osmotic pump coated with aqueous colloidal polymer dispersions. atamankimya.comatamankimya.comatamanchemicals.com In such systems, it can function as a plasticizer within the semipermeable membrane coating. researchgate.net Plasticizers are crucial for increasing the flexibility and permeability of the coating, which influences the rate of water ingress and subsequent drug release. researchgate.net

The table below summarizes the key components of a Push-Pull Osmotic Pump and the potential role of this compound.

| Component | Function | Potential Role of this compound |

| Drug Layer | Contains the active pharmaceutical ingredient (API) and excipients. | Can act as a solvent or carrier for the API. atamanchemicals.comsmolecule.com |

| Push Layer | Contains osmotic agents and swellable polymers that expand upon water absorption. | Not a primary component of this layer. |

| Semipermeable Membrane | Controls the influx of water into the core. | Used as a plasticizer to modify membrane flexibility and permeability. researchgate.net |

| Delivery Orifice | A precisely drilled hole for the controlled exit of the drug formulation. | Not directly involved. |

Studies in Specialized Industrial Processes

Beyond pharmaceuticals, this compound is a subject of research in various specialized industrial applications due to its distinct chemical properties. atamankimya.com It is explored for its functionality as a hydrolyzable acidulant and as a curing agent in polymer chemistry. atamankimya.comatamankimya.com

In the textile industry, this compound is utilized as a hydrolyzable acidulant. atamankimya.comatamankimya.com This application is particularly relevant for dyeing polyester and other synthetic fabrics with acid dyestuffs. atamankimya.comatamankimya.com An acidulant's role is to gradually lower the pH of the dye bath. The slow, controlled hydrolysis of this compound in the aqueous dye bath releases acetic acid. This gradual reduction in pH is critical for achieving a uniform and level dyeing outcome, as it ensures the dye fixes evenly onto the fabric fibers.

In the field of polymers and materials science, this compound functions as a curing agent, particularly for sodium silicate (B1173343) and phenol-formaldehyde resin systems. atamankimya.comatamankimya.com Curing agents, or hardeners, are essential for initiating the cross-linking of polymer chains, which transforms the liquid resin into a hard, solid, and durable material. threebond.co.jp

The effectiveness of a curing agent depends on its chemical structure and reactivity with the specific resin. threebond.co.jpnih.gov this compound can be used alone or in combination with other agents, such as triacetin, to control the curing process and modify the final properties of the cured resin. atamankimya.comatamankimya.com This functionality is leveraged in the production of coatings, adhesives, and other industrial materials where resin systems are employed. atamankimya.com

The table below outlines the function of this compound in different resin systems.

| Resin System | Function of this compound | Resulting Application |

| Sodium Silicate Systems | Acts as a curing agent, facilitating the hardening process. | Industrial binders, coatings. |

| Phenol-Formaldehyde Resins | Functions as a curing agent, often in conjunction with other esters. atamankimya.comatamankimya.com | Adhesives, laminates, molded components. |

Biological and Ecological Roles of 1,2,3 Propanetriol, Diacetate

Metabolomic Studies

1,2,3-Propanetriol, diacetate and its core structure, the diacylglycerol backbone, are found within the metabolic networks of a wide range of organisms, from fungi to mammals.

The yeast Saccharomyces cerevisiae is well-known for producing significant quantities of glycerol (B35011) as a major byproduct of ethanol (B145695) fermentation. This process is crucial for maintaining the cytosolic redox balance under anaerobic conditions. The synthesis occurs via the reduction of the glycolytic intermediate dihydroxyacetone phosphate (B84403) (DHAP) to glycerol-3-phosphate, which is then dephosphorylated to glycerol. S. cerevisiae also produces acetate (B1210297) and has the necessary metabolic pathways for glycerolipid synthesis, which use diacylglycerol (DAG) as a central precursor. The enzymatic machinery of the yeast could therefore facilitate the esterification of its endogenously produced glycerol with acetate (in the form of acetyl-CoA), providing a plausible route for the formation of acetylated glycerols, including this compound.

In mammals, ingested this compound is subject to rapid metabolism. nih.gov It is quickly hydrolyzed by hydrolytic enzymes and esterases present in the gastrointestinal tract and other tissues. nih.gov This breakdown releases glycerol and acetate, which are readily absorbed and enter central metabolic pathways. nih.gov

Glycerol is a precursor for the synthesis of triacylglycerols and phospholipids, primarily in the liver and adipose tissue. It can be phosphorylated to glycerol-3-phosphate and enter glycolysis or be used for gluconeogenesis to produce glucose. nih.gov

Acetate is converted to acetyl-CoA, which is a central molecule in metabolism, notably as the entry point into the citric acid cycle for energy production.

The core structure of diacetin (B166006), diacylglycerol (DAG), is a critical metabolic intermediate at the crossroads of glucose and lipid metabolism. The levels of DAG are tightly regulated, as it is the immediate precursor for both triacylglycerols (energy storage) and phospholipids like phosphatidylcholine (membrane components) via the Kennedy pathway. nih.gov The enzyme glycerol-3-phosphate phosphatase (G3PP) has been identified as a key regulator in these pathways, controlling the availability of the glycerol-3-phosphate backbone and thereby influencing the synthesis of diacylglycerols and other lipids.

Enzymatic Interactions in Biological Systems

The synthesis and degradation of this compound and related glycerolipids are governed by specific classes of enzymes. In mammals, esterases and lipases are responsible for the rapid hydrolysis of the ester bonds in diacetin, breaking it down into glycerol and acetate. nih.gov

Conversely, the synthesis of the diacylglycerol backbone involves a suite of acyltransferases and phosphatases. The regulation of these enzymes is critical for maintaining lipid homeostasis.

Table 2: Key Enzymes in Diacylglycerol Metabolism

| Enzyme | Abbreviation | Function | Biological System |

|---|---|---|---|

| Glycerol-3-Phosphate Acyltransferase | GPAT | Catalyzes the first acylation of glycerol-3-phosphate to form lysophosphatidic acid. asm.org | Plants, Mammals |

| Lysophosphatidic Acid Acyltransferase | LPAAT | Catalyzes the second acylation to form phosphatidic acid. core.ac.uk | Plants, Mammals |

| Phosphatidic Acid Phosphatase | PAP | Dephosphorylates phosphatidic acid to produce diacylglycerol (DAG). nih.gov | Plants, Mammals |

| Diacylglycerol Acyltransferase | DGAT | Acylates DAG to form triacylglycerol (TAG). core.ac.uk | Plants, Mammals |

| Glycerol-3-Phosphate Phosphatase | G3PP | Hydrolyzes glycerol-3-phosphate to glycerol, regulating the precursor pool for DAG synthesis. | Mammals |

Substrate Specificity Studies for Lipases and Esterases in Lipid Metabolism

Lipases and esterases are hydrolytic enzymes that play a central role in the metabolism of lipids by catalyzing the cleavage of ester bonds. This compound is a useful substrate for characterizing the activity of these enzymes. smolecule.cominchem.org The specificity of these enzymes is a critical aspect of their biological function and can be categorized in several ways, including substrate type, positional preference (regiospecificity), fatty acid preference, and stereospecificity. nih.gov

Research has demonstrated the high selectivity of lipases. For example, immobilized lipase (B570770) B from Candida antarctica (CALB) has been used to regioselectively hydrolyze triacetin (B1683017) (glycerol triacetate) to produce 1,2-diacetin (a specific isomer of this compound). nih.gov In this study, 1,3-diacetin was not detected, highlighting the enzyme's strict positional specificity. nih.gov The yield of 1,2-diacetin was found to be as high as 71% when the reaction was conducted without organic solvents, which can sometimes act as competitive inhibitors. nih.gov

Further illustrating specificity, studies on adipose triglyceride lipase (ATGL), the rate-limiting enzyme for the initial step of triacylglycerol hydrolysis, have revealed its distinct stereo/regioselectivity. ATGL preferentially hydrolyzes long-chain fatty acid esters, generating specific diacylglycerol (DAG) isoforms. nih.gov Without its co-activator, ATGL primarily produces sn-1,3 DAG. When stimulated by its co-activator CGI-58, its selectivity expands to generate both sn-1,3 and sn-2,3 DAG. nih.gov This is significant because only the sn-1,2 DAG isoform can directly enter glycerophospholipid synthesis or act as a potent activator for protein kinase C. nih.gov The specific generation of sn-1,3 and sn-2,3 isoforms by ATGL implies that these products cannot directly participate in major signaling or synthesis pathways without prior isomerization. nih.gov

The substrate specificities of various lipolytic enzymes are diverse. For instance, extracellular lipases from the yeast Yarrowia lipolytica exhibit different preferences; LIP2 tends to act on longer-chain lipids, while LIP7 and LIP8 prefer shorter-chain fatty acids. frontiersin.org This demonstrates that enzymes within the same organism are tailored to different substrates.

| Enzyme | Source | Substrate(s) | Key Specificity Findings |

|---|---|---|---|

| Lipase B (CALB-OC) | Candida antarctica | Triacetin | Regioselective hydrolysis to 1,2-diacetin, with no 1,3-diacetin detected. nih.gov |

| Adipose Triglyceride Lipase (ATGL) | Adipose Tissue | Triacylglycerol (TAG) | Generates specific stereoisomers: sn-1,3 DAG and, with co-activator CGI-58, sn-2,3 DAG. nih.gov |

| Hormone-sensitive Lipase | Adipose Tissue | sn-1,3 Diacylglycerol | Shows a preference for sn-1,3 DAG as a substrate for consecutive hydrolysis. nih.gov |

| Extracellular Lipases (LIP7/LIP8) | Yarrowia lipolytica | Triacylglycerides | Exhibit a preference for shorter-chain fatty acids compared to other lipases from the same organism. frontiersin.org |

Deacetylase Activity Characterization

Deacetylase activity involving this compound refers to the enzymatic hydrolysis of the acetyl groups from the glycerol backbone. This reaction is a specific type of esterase activity, catalyzed by carboxylic ester hydrolases (EC 3.1.1.1) that cleave ester bonds. smolecule.comsemanticscholar.org

Studies characterizing enzymes for this purpose often use acetate esters as substrates. In research investigating the enzymatic degradation of cellulose (B213188) acetate, various esterases were tested for their ability to remove acetyl groups. mdpi.com These studies included triacetin (glycerol triacetate), a compound structurally similar to diacetin, as a model substrate. The results showed that several esterases were capable of deacetylating triacetin, indicating their potential to act on this compound as well. mdpi.com

| Enzyme | Enzyme Family | Substrate(s) | Key Characterization Findings |

|---|---|---|---|

| AXE55 | Family 2 | Triacetin, Glucose Pentaacetate, Cellulose Acetate (DS up to 1.8) | Demonstrated high effectiveness in deacetylating triacetin and cellulose acetate. mdpi.com |

| AXE 53 | Family 2 | Triacetin, Glucose Pentaacetate, Cellulose Acetate (DS up to 1.8) | Showed significant deacetylation activity, comparable to AXE55. mdpi.com |

| GAE | Family 2 | Triacetin, Glucose Pentaacetate, Cellulose Acetate (DS up to 1.8) | Effective in deacetylation, belonging to the most active enzyme family tested. mdpi.com |

Environmental Dynamics and Biodegradation Research of 1,2,3 Propanetriol, Diacetate

Microbial Degradation Pathways

The breakdown of 1,2,3-Propanetriol, diacetate in the environment is primarily driven by microbial activity. Microorganisms utilize the compound as a carbon and energy source, breaking it down into simpler, less harmful substances.

Aerobic and Anaerobic Biodegradation Mechanisms

While direct studies on the aerobic and anaerobic biodegradation of this compound are limited, inferences can be drawn from the well-documented degradation of analogous compounds like glycerol (B35011) and other esters.

Aerobic Biodegradation: In the presence of oxygen, microorganisms are expected to readily biodegrade this compound. The initial step would likely involve the enzymatic hydrolysis of the ester bonds by esterases, releasing acetic acid and glycerol. Aerobic bacteria can then utilize both of these products in their central metabolic pathways. Glycerol is a common substrate for many microorganisms and is typically phosphorylated and then oxidized through glycolysis. Acetic acid can be converted to acetyl-CoA, which enters the citric acid cycle. The ultimate end products of complete aerobic biodegradation are carbon dioxide and water.

Anaerobic Biodegradation: Under anaerobic conditions, the degradation process would follow a different route. The initial hydrolysis of the ester bonds to glycerol and acetic acid would still be a key step. In the absence of oxygen, fermentative bacteria can convert glycerol into various products, including organic acids (e.g., propionic acid, succinic acid) and alcohols. Acetic acid can be utilized by acetogenic bacteria to produce acetate (B1210297) or be used by methanogenic archaea in the production of methane. A sequential anaerobic-aerobic treatment process has been shown to be effective for the degradation of other complex organic compounds, where the initial anaerobic phase breaks down the parent compound into simpler intermediates that are then mineralized in the subsequent aerobic phase. smolecule.com

Role of Microbial Communities in Degradation (e.g., Marine Microbes)

Diverse microbial communities in various environments, including soil, sediment, and aquatic systems, are anticipated to be capable of degrading this compound.

Research on the degradation of a structurally related compound, cellulose (B213188) diacetate, in marine environments has highlighted the significant role of marine microbial communities. chemicalbook.com Biofilm-forming bacteria on the surface of materials are instrumental in initiating the degradation process. Studies have identified specific bacterial taxa, including members of the families Rhodobacteraceae and Flavobacteriaceae, as being abundant in these biofilms and likely involved in the degradation of acetate-containing compounds. The enzymatic activity within these marine microbial communities, particularly the presence of esterases, is crucial for the initial breakdown of the compound. chemicalbook.com

Deacetylation as a Critical Step in Environmental Degradation

The initial and often rate-limiting step in the biodegradation of this compound is deacetylation. This process involves the cleavage of the acetyl groups from the glycerol backbone.

Environmental Fate Modeling and Assessment

Environmental fate models are valuable tools for predicting the distribution and persistence of chemicals in the environment. These models use the physicochemical properties of a substance to estimate its partitioning between air, water, soil, and sediment, as well as its potential for degradation and bioaccumulation.

Physicochemical Properties Relevant to Environmental Fate:

| Property | Value | Source |

| Molecular Formula | C7H12O5 | chemsafetypro.com |

| Molecular Weight | 176.17 g/mol | chemsafetypro.com |

| Water Solubility | Very soluble | chemsafetypro.com |

| Vapor Pressure | 0.008 mmHg at 20°C | chemsafetypro.com |

| Log Octanol-Water Partition Coefficient (Log Kow) | -2.54 | chemsafetypro.com |

The high water solubility and low octanol-water partition coefficient (Log Kow) of this compound suggest that it will have a low tendency to adsorb to soil and sediment and is unlikely to bioaccumulate in organisms. chemsafetypro.com Its low vapor pressure indicates that it will not readily volatilize into the atmosphere. chemsafetypro.com

Based on these properties, environmental fate models like the US EPA's EPI (Estimation Programs Interface) Suite™ would likely predict that if released into the environment, this compound would predominantly partition to the water compartment. In aquatic environments, it would be subject to microbial degradation. The BIOWIN™ module of EPI Suite™ can be used to predict the aerobic and anaerobic biodegradability of organic chemicals. Given its structure as a simple ester of glycerol, it is expected to be readily biodegradable.

Further research involving laboratory and field studies is necessary to validate these predictions and to develop a more comprehensive understanding of the environmental fate and transport of this compound.

Future Research Trajectories and Interdisciplinary Opportunities for 1,2,3 Propanetriol, Diacetate

Innovations in Green and Sustainable Synthesis

Traditional chemical synthesis of 1,2,3-Propanetriol, diacetate often relies on homogeneous acid catalysts and harsh reaction conditions, which can be costly and environmentally challenging. nih.gov The future of diacetin (B166006) synthesis lies in the adoption of green chemistry principles, focusing on creating safer, more efficient, and sustainable production methods. nih.govharvard.edu

Key Research Areas:

Enzymatic Catalysis: Biocatalysis using enzymes like lipases offers a highly selective and environmentally friendly alternative to conventional chemical methods. nih.gov Lipases can catalyze the transesterification of glycerol (B35011) under mild conditions, reducing energy consumption and byproduct formation. nih.govnih.gov Future research will focus on discovering more robust and recyclable immobilized enzymes to improve process economics and efficiency. nih.govacs.org

Microbial Fermentation: The use of microorganisms to convert glycerol directly into acetins is a promising frontier. nih.gov This approach could streamline production by integrating substrate conversion and product synthesis within a single biological system. Further research is needed to identify or engineer microbial strains with high yields and productivity for diacetin. nih.govnih.govnih.gov

Heterogeneous Catalysis: The development of solid acid catalysts, such as zeolites, functionalized resins, and mixed metal oxides, is a significant area of innovation. nih.govmdpi.comresearchgate.net These catalysts are easily separated from the reaction mixture, allowing for reuse and reducing waste. researchgate.net Ongoing research aims to design catalysts with higher activity and selectivity for diacetin, minimizing the formation of monoacetin and triacetin (B1683017). harvard.edumdpi.com

Advanced Reaction Media: The use of green solvents like supercritical carbon dioxide (scCO2) can enhance reaction rates and simplify product separation. nih.govscribd.combhu.ac.in scCO2 is non-toxic, non-flammable, and its solvent properties can be tuned with changes in temperature and pressure, offering a sustainable alternative to volatile organic compounds. scribd.combhu.ac.inepa.gov